Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate)

CAS No.: 1417793-96-4

Cat. No.: VC3004422

Molecular Formula: C22H40N2O4S2

Molecular Weight: 460.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1417793-96-4 |

|---|---|

| Molecular Formula | C22H40N2O4S2 |

| Molecular Weight | 460.7 g/mol |

| IUPAC Name | tert-butyl 4-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyldisulfanyl]methyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C22H40N2O4S2/c1-21(2,3)27-19(25)23-11-7-17(8-12-23)15-29-30-16-18-9-13-24(14-10-18)20(26)28-22(4,5)6/h17-18H,7-16H2,1-6H3 |

| Standard InChI Key | WSIQTNLAPOTUKC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CSSCC2CCN(CC2)C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CSSCC2CCN(CC2)C(=O)OC(C)(C)C |

Introduction

Chemical Identity

| Property | Details |

|---|---|

| IUPAC Name | Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate) |

| Molecular Formula | C20H38N2O4S2 |

| Molecular Weight | 450.66 g/mol |

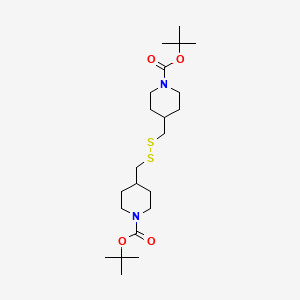

| Structure | Contains two piperidine rings connected via a disulfide (-S-S-) bridge and tert-butyl ester groups. |

| SMILES Notation | CC(C)(C)OC(=O)N1CCC(CC1)CSSc2CCC(N(C(=O)OC(C)(C)C)C2) |

Synthesis

The synthesis of "Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate)" involves several steps:

-

Formation of Piperidine Derivatives:

-

Piperidine is functionalized with tert-butyl ester groups to form piperidine-1-carboxylate derivatives.

-

-

Introduction of Disulfide Linkage:

-

A disulfide bond is introduced by coupling two piperidine derivatives via a methylene spacer (-CH2-).

-

-

Final Assembly:

-

The tert-butyl protecting groups are maintained to enhance solubility and protect the carboxylic acid functionality during further reactions.

-

This compound may be prepared using standard organic synthesis techniques such as esterification, disulfide coupling, and protection/deprotection strategies.

Pharmaceutical Research

-

The piperidine ring is a common scaffold in drug design due to its bioactivity.

-

Disulfide bonds provide redox-sensitive properties, potentially useful for prodrug strategies or controlled drug release.

Material Science

-

The disulfide linkage allows for reversible cross-linking in polymer systems.

-

Useful in designing stimuli-responsive materials or coatings.

Chemical Synthesis

-

Acts as an intermediate in synthesizing more complex molecules.

-

May serve as a ligand or precursor for catalytic applications.

Biological Implications

While specific biological data on this compound are unavailable, related piperidine derivatives often exhibit:

-

Neuropharmacological activity (e.g., dopamine or norepinephrine transporter inhibitors).

-

Potential antimicrobial or anticancer properties due to redox activity of the disulfide bond.

Further studies are needed to evaluate its exact biological effects and safety profile.

Table: Comparison with Related Compounds

| Compound | Molecular Weight (g/mol) | Key Features |

|---|---|---|

| Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate) | 450.66 | Disulfide bond; tert-butyl esters |

| Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) | 506.6 | Pyrimidine core; no disulfide linkage |

| (3R,4R)-4-(2-(benzhydryloxy)ethyl)-piperidin derivatives | ~400–500 | Hydroxyethyl side chains; monoamine transporter activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume